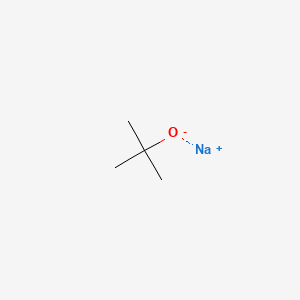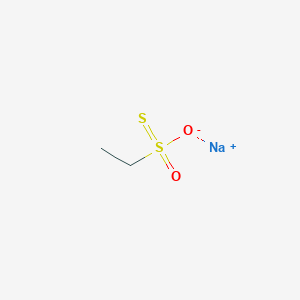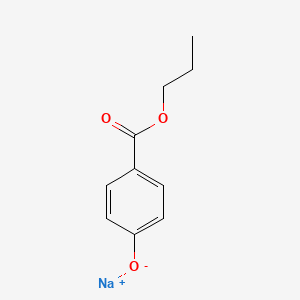
Natrium-2,4,5-Trifluorbenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,4,5-trifluorobenzoate is a chemical compound with the molecular formula C7H2F3NaO2. It is a white crystalline solid that is stable under normal temperature and pressure conditions. This compound is known for its low solubility in water but high solubility in organic solvents. It is commonly used as an intermediate in organic synthesis, as well as a surfactant and preservative .
Wissenschaftliche Forschungsanwendungen
Sodium 2,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Wirkmechanismus
Target of Action
Sodium 2,4,5-Trifluorobenzoate is a chemical compound often used in organic synthesis as an important intermediate . The primary targets of this compound are the organic molecules that it interacts with during synthesis reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reactant in organic synthesis . It interacts with other molecules, facilitating the formation of new bonds and the creation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by Sodium 2,4,5-Trifluorobenzoate would depend on the particular synthesis reaction it is involved in . As an intermediate, it can participate in a variety of reactions, each with its own unique pathway and downstream effects .
Pharmacokinetics
As a chemical used in synthesis, its bioavailability would be less relevant than its reactivity and stability .
Result of Action
The result of Sodium 2,4,5-Trifluorobenzoate’s action is the formation of new organic compounds during synthesis . The specific molecular and cellular effects would depend on the compounds being synthesized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4,5-trifluorobenzoate typically involves the reaction of benzoic acid or its derivatives with trifluoromethanesulfonic acid (or its derivatives). The process can be summarized in the following steps:
Formation of Trifluoromethanesulfonate Ester: Benzoic acid reacts with trifluoromethanesulfonic acid to form the corresponding benzoic acid trifluoromethanesulfonate ester.
Formation of Sodium Salt: The ester then reacts with sodium hydroxide to yield sodium 2,4,5-trifluorobenzoate.
Industrial Production Methods: In an industrial setting, the production of sodium 2,4,5-trifluorobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,4,5-trifluorobenzoate can be compared with other fluorinated benzoates, such as:
- Sodium 2,3,4-trifluorobenzoate
- Sodium 2,3,5-trifluorobenzoate
- Sodium 2,3,6-trifluorobenzoate
Uniqueness: The unique positioning of the fluorine atoms in sodium 2,4,5-trifluorobenzoate imparts distinct chemical and physical properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
522651-48-5 |
|---|---|
Molekularformel |
C7H3F3NaO2 |
Molekulargewicht |
199.08 g/mol |
IUPAC-Name |
sodium;2,4,5-trifluorobenzoate |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12); |
InChI-Schlüssel |
NSNIYNMTSGIPLI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)O.[Na] |
Key on ui other cas no. |
522651-48-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)


![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)







